molecular formula C14H10Cl2O2 B13804875 4-Phenoxy-2,2'-dichloroacetophenone

4-Phenoxy-2,2'-dichloroacetophenone

Cat. No.: B13804875
M. Wt: 281.1 g/mol
InChI Key: KRCGMVVEVLBGMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,2’-dichloroacetophenone typically involves the acylation of phenoxybenzene with 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-Phenoxy-2,2’-dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality . The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2,2’-dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenoxy-2,2’-dichloroacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-2,2’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its photoinitiator properties enable it to initiate polymerization reactions under UV light, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

    2,4-Dichloroacetophenone: Shares the dichloroacetophenone structure but lacks the phenoxy group.

    4-Phenoxyacetophenone: Contains the phenoxy group but lacks the dichloro substitution.

    2,2-Dichloroacetophenone: Similar structure but without the phenoxy group.

Uniqueness: 4-Phenoxy-2,2’-dichloroacetophenone is unique due to the presence of both phenoxy and dichloro groups, which confer distinct chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone to achieve high purity and yield?

  • Methodological Answer: Synthesis optimization requires strict control of reaction parameters. For analogous compounds, pH (3–6) is critical to minimize side reactions . Refluxing with catalytic sulfuric acid in methanol, followed by steam distillation and benzene extraction, improves yield . Recrystallization from ethanol enhances purity . Monitor reaction progress via TLC or HPLC to ensure completion before isolation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions on the aromatic rings and the acetophenone moiety . HPLC or GC-MS ensures purity by detecting trace impurities (e.g., unreacted dichlorobenzoic acid) . Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact . Segregate waste in labeled containers for halogenated organics and collaborate with certified disposal agencies. Emergency procedures should include immediate rinsing for eye/skin exposure and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying conditions?

  • Methodological Answer: Contradictions often arise from differences in catalysts, solvent systems, or stoichiometry. Conduct a Design of Experiments (DoE) to isolate variables (e.g., pH, temperature, reagent ratios) . For example, sulfuric acid vs. other catalysts (e.g., CuSO₄) may alter reaction pathways. Validate results with kinetic studies (e.g., rate constants) and characterize byproducts via LC-MS to identify competing reactions.

Q. What computational strategies predict the biochemical interactions of this compound with target enzymes?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model binding affinities to enzymes like cytochrome P450 or kinases . Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes. Leverage databases like PISTACHIO and REAXYS to compare structural analogs and infer reactivity or toxicity .

Q. How do structural modifications (e.g., halogen substitution) in this compound analogs influence their bioactivity?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., fluoro, bromo, or methyl substitutions). For example, fluorinated analogs (e.g., 4'-(2,4-difluorophenoxy)acetophenone) show enhanced metabolic stability due to C-F bonds . Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with electronic (Hammett constants) or steric parameters (molecular volume).

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

KRCGMVVEVLBGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl

Origin of Product

United States

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